
Isobutylphendienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutylphendienamide is a fatty amide.
Aplicaciones Científicas De Investigación
Overview of Isobutylphendienamide in Tuberculosis Treatment
This compound, commonly used in tuberculosis (TB) treatment, has been a subject of extensive research. It is often used in combination with other drugs like rifampicin, pyrazinamide, and ethambutol.
Role in Drug-Induced Liver and Skin Injury : A study by Usui et al. (2017) explored the role of drugs like this compound in inducing liver and skin injuries. The research identified specific T-cell clones activated by this compound, implicating the adaptive immune system in the pathogenesis of these injuries (Usui et al., 2017).
Nanoparticle-based Drug Delivery : Sharma et al. (2004) investigated the use of lectin-functionalized nanoparticles as carriers for antitubercular drugs, including this compound. This approach aimed at enhancing drug bioavailability and reducing dosage frequency, showing promising results in TB chemotherapy (Sharma et al., 2004).
Treatment of TB in HIV Patients : The effectiveness of this compound in treating TB among HIV patients has been a significant focus. For instance, Small et al. (1991) analyzed the outcomes of TB treatment in HIV patients, highlighting the role of this compound in this context (Small et al., 1991).
Serum Concentrations in TB Patients : Tappero et al. (2005) conducted a study to assess the serum concentrations of antitubercular drugs, including this compound, in TB patients. This research is crucial for understanding drug absorption and efficacy (Tappero et al., 2005).
Impact on Cardiac Hypertrophy and Fibrosis : Research by Anderson et al. (2008) compared the effects of isoproterenol and dobutamine in inducing cardiac hypertrophy and fibrosis, providing insights into the cardiac implications of this compound (Anderson et al., 2008).
Advances in New TB Drug Development : Zumla et al. (2013) discussed the development of new drugs and treatment regimens for TB, including the role of this compound. This highlights the ongoing evolution and significance of this compound in TB treatment strategies (Zumla et al., 2013).
Propiedades
Número CAS |
99083-23-5 |
|---|---|
Fórmula molecular |
C16H21NO |
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
(2E,4E)-N-(2-methylpropyl)-6-phenylhexa-2,4-dienamide |
InChI |
InChI=1S/C16H21NO/c1-14(2)13-17-16(18)12-8-4-7-11-15-9-5-3-6-10-15/h3-10,12,14H,11,13H2,1-2H3,(H,17,18)/b7-4+,12-8+ |
Clave InChI |
APSXSFZATMGGAT-HCFISPQYSA-N |
SMILES isomérico |
CC(C)CNC(=O)/C=C/C=C/CC1=CC=CC=C1 |
SMILES |
CC(C)CNC(=O)C=CC=CCC1=CC=CC=C1 |
SMILES canónico |
CC(C)CNC(=O)C=CC=CCC1=CC=CC=C1 |
| 122349-64-8 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,7,10,13,16,21,24-Octaazabicyclo[8.8.8]hexacosane](/img/structure/B1235884.png)


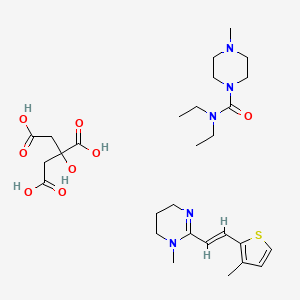




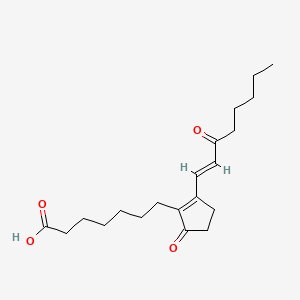
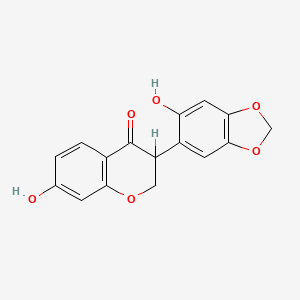
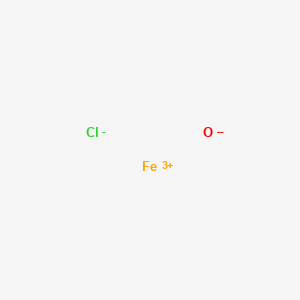
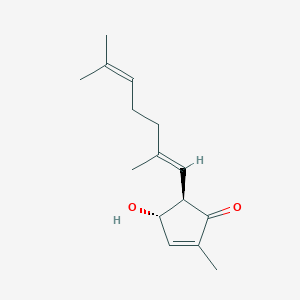
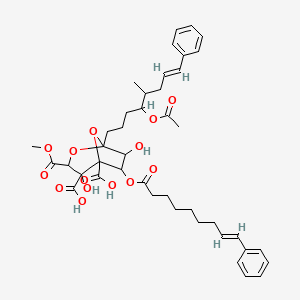
![8-Hydroxy-6,10-dimethyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl 2-((acetyloxy)methyl)-2-butenoate](/img/structure/B1235906.png)
